molecular formula C24H21NO5 B1587351 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid CAS No. 511272-35-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

Cat. No. B1587351
M. Wt: 403.4 g/mol
InChI Key: LZJDAHKCUYUTCN-JOCHJYFZSA-N
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Description



  • Also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid .

  • IUPAC Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid.

  • Molecular formula: C₂₀H₂₁NO₅.

  • Molecular weight: 355.39 g/mol.

  • Description: A chiral compound with a fluorenyl group and a carbonyl-protected amino acid moiety.





  • Synthesis Analysis



    • Synthesis details are not available in the retrieved information.





  • Molecular Structure Analysis



    • The molecular structure consists of a fluorenyl group, a carbonyl-protected amino acid, and a hydroxyphenyl group.





  • Chemical Reactions Analysis



    • Specific chemical reactions are not provided in the retrieved data.





  • Physical And Chemical Properties Analysis



    • Purity: 97%.

    • Physical form: Solid.

    • Storage temperature: Room temperature, sealed in a dry, inert atmosphere.

    • Safety hazards: Irritant (H302-H315-H319-H335).




  • Scientific Research Applications

    Enzyme-activated Surfactants for Carbon Nanotubes Dispersion

    Research by Cousins et al. (2009) employed N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, utilizing quantum mechanical computations to model their interactions. These surfactants were converted into enzymatically activated versions that facilitate homogeneous aqueous nanotube dispersions under both constant and physiological conditions, showcasing a novel approach to manipulating carbon nanotube dispersion in various settings (Cousins et al., 2009).

    Oligomers Derived from Amide-linked Neuraminic Acid Analogues

    Gregar and Gervay-Hague (2004) synthesized oligomers derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids. These oligomers, varying in length from one to eight units, demonstrate the potential for the development of biomimetic materials and novel therapeutic agents (Gregar & Gervay-Hague, 2004).

    Peptide Synthesis and Reversible Protecting Groups

    Johnson et al. (1993) highlighted the use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids as intermediates for preparing peptides with reversibly protected tertiary peptide bonds. This methodology facilitates the synthesis of peptides, particularly those with "difficult sequences," by inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

    Solid Phase Synthesis of Peptide Amides

    Funakoshi et al. (1988) described the use of a dimethoxybenzhydrylamine derivative, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, as a precursor for C-terminal amide in Fmoc-based solid-phase peptide synthesis. This research underscores the compound's significance in streamlining peptide synthesis processes, showcasing its importance in pharmaceutical and biochemical research (Funakoshi et al., 1988).

    Future Directions



    • Further research is needed to explore its biological activity, potential applications, and safety profile.




    Please note that the information provided is based on the available data, and additional research may be required for a more detailed analysis. If you have any specific questions or need further clarification, feel free to ask! 😊


    properties

    IUPAC Name

    (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)22(13-23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LZJDAHKCUYUTCN-JOCHJYFZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H21NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60375903
    Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60375903
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    403.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

    CAS RN

    511272-35-8
    Record name Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxy-, (βR)-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=511272-35-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60375903
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

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